1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
New amides of the N-methylpiperazine series were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl)aniline with 4-chlorobenzoyl chloride . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical and Chemical Properties Analysis
The molecular weight of this compound is 115.1768 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Drug Design and Receptor Affinity
Compounds containing derivatives of piperidin-4-ol, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, have been studied for their binding affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). These compounds are of interest in drug design, particularly for their affinity and selectivity towards hH3Rs. For instance, a study demonstrated that integrating hH3R pharmacophores in hH4R-affine structural scaffolds resulted in compounds with high hH3R affinity and promising drug-likeness properties (Sadek et al., 2014).
PET Imaging and Neuroinflammation
A compound closely related to this compound, [11C]CPPC, has been used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This tracer aids in the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Fluorescent Properties
The synthesis of compounds involving piperidin-4-ol derivatives, such as this compound, has been explored for their potential in producing fluorescent compounds. These derivatives exhibit marked fluorescent abilities, which can be harnessed for various applications in biochemistry and materials science (Odin et al., 2022).
Antimicrobial Activity
The antimicrobial activity of novel piperidine-4-one derivatives has been investigated, showcasing their potential in combating gram-positive and gram-negative bacterial strains. This research underscores the utility of these compounds in developing new antimicrobials (Ezhilarasi & Gopalakrishnan, 2022).
Mechanism of Action
Properties
IUPAC Name |
1-[4-amino-3-(4-methylpiperazin-1-yl)phenyl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-18-8-10-20(11-9-18)16-12-13(2-3-15(16)17)19-6-4-14(21)5-7-19/h2-3,12,14,21H,4-11,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKOPMWSNPAHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCC(CC3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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